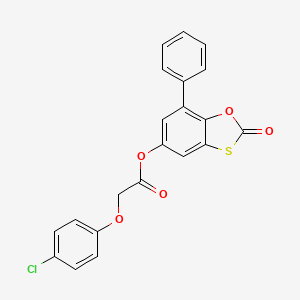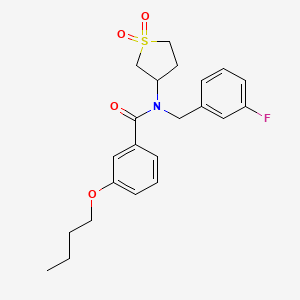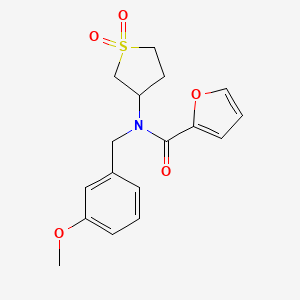
8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include purine derivatives and substituted benzene rings. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the phenyl and trimethoxyphenyl groups.
Oxidation: reactions to form the oxo group at the 8-position.
Amidation: reactions to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group.
Reduction: Reduction reactions may target the oxo group or other functional groups.
Substitution: Various substitution reactions can occur, especially at the phenyl and trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activities.
Biology
In biological research, this compound may be studied for its interactions with enzymes and nucleic acids, given the structural similarity to naturally occurring purines.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s unique structure may offer advantages in binding affinity and selectivity.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups and reactivity.
Mécanisme D'action
The mechanism of action of 8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide: Lacks the dihydro group.
8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxylic acid: Contains a carboxylic acid group instead of carboxamide.
Uniqueness
The presence of the dihydro group and the specific arrangement of functional groups in 8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide makes it unique
Propriétés
Formule moléculaire |
C21H19N5O5 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
8-oxo-9-phenyl-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide |
InChI |
InChI=1S/C21H19N5O5/c1-29-13-9-11(10-14(30-2)17(13)31-3)19-23-15(18(22)27)16-20(25-19)26(21(28)24-16)12-7-5-4-6-8-12/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Clé InChI |
SHXCIRLITLZCKB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11418540.png)
![N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11418551.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B11418560.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11418561.png)
![5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B11418568.png)
![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418586.png)
![N-{3-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11418594.png)


![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11418608.png)
![8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11418616.png)

![methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11418622.png)

